Cas no 2757928-86-0 (4-(Difluoromethyl)pyrrolidin-3-one)

4-(Difluoromethyl)pyrrolidin-3-one is a fluorinated heterocyclic compound featuring a pyrrolidinone core with a difluoromethyl substituent at the 4-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, where the difluoromethyl group can enhance metabolic stability and bioavailability. The compound serves as a versatile intermediate for the development of bioactive molecules, particularly in medicinal chemistry for the design of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility make it valuable for selective derivatization. High purity and consistent quality ensure reliable performance in synthetic applications.
4-(Difluoromethyl)pyrrolidin-3-one structure
2757928-86-0 structure
商品名:4-(Difluoromethyl)pyrrolidin-3-one
CAS番号:2757928-86-0
MF:C5H7F2NO
メガワット:135.111988306046
CID:5627843
PubChem ID:165754197

4-(Difluoromethyl)pyrrolidin-3-one 化学的及び物理的性質

名前と識別子

    • EN300-28317858
    • 4-(difluoromethyl)pyrrolidin-3-one
    • 2757928-86-0
    • 4-(Difluoromethyl)pyrrolidin-3-one
    • インチ: 1S/C5H7F2NO/c6-5(7)3-1-8-2-4(3)9/h3,5,8H,1-2H2
    • InChIKey: HIQWUEKRJITOKS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CNC1)=O)F

計算された属性

  • せいみつぶんしりょう: 135.04957017g/mol
  • どういたいしつりょう: 135.04957017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 29.1Ų

4-(Difluoromethyl)pyrrolidin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28317858-5.0g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
5.0g
$6937.0 2025-03-19
Enamine
EN300-28317858-10.0g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
10.0g
$10285.0 2025-03-19
Enamine
EN300-28317858-1.0g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
1.0g
$2391.0 2025-03-19
Enamine
EN300-28317858-0.25g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
0.25g
$2200.0 2025-03-19
Enamine
EN300-28317858-2.5g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
2.5g
$4687.0 2025-03-19
Enamine
EN300-28317858-0.05g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
0.05g
$2009.0 2025-03-19
Enamine
EN300-28317858-10g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0
10g
$10285.0 2023-09-07
Enamine
EN300-28317858-0.5g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
0.5g
$2296.0 2025-03-19
Enamine
EN300-28317858-0.1g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0 95.0%
0.1g
$2104.0 2025-03-19
Enamine
EN300-28317858-5g
4-(difluoromethyl)pyrrolidin-3-one
2757928-86-0
5g
$6937.0 2023-09-07

4-(Difluoromethyl)pyrrolidin-3-one 関連文献

4-(Difluoromethyl)pyrrolidin-3-oneに関する追加情報

4-(Difluoromethyl)pyrrolidin-3-one: A Comprehensive Overview

The compound 4-(Difluoromethyl)pyrrolidin-3-one, identified by the CAS registry number 2757928-86-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrrolidinones, which are five-membered lactams. The presence of a difluoromethyl group at the 4-position introduces unique electronic and steric properties, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the importance of 4-(Difluoromethyl)pyrrolidin-3-one in medicinal chemistry. Its ability to act as a bioisostere for other functional groups has been extensively explored. For instance, researchers have utilized this compound as a scaffold for designing novel kinase inhibitors, which hold promise in the treatment of various cancers. The fluorine atoms in the difluoromethyl group contribute to enhanced lipophilicity and metabolic stability, making it an attractive candidate for drug development.

In terms of synthesis, 4-(Difluoromethyl)pyrrolidin-3-one can be prepared through several routes. One common method involves the cyclization of amino acids or related compounds under specific conditions. For example, the reaction of (R)- or (S)-glycidyl esters with amino alcohols has been reported to yield this compound with high enantioselectivity. Another approach involves the use of transition metal catalysts to facilitate coupling reactions, enabling the construction of complex molecular architectures.

The application of 4-(Difluoromethyl)pyrrolidin-3-one extends beyond medicinal chemistry. It has been employed as a chiral auxiliary in asymmetric synthesis, aiding in the construction of enantiomerically pure compounds. Additionally, its role as a ligand in organocatalysis has been explored, demonstrating its potential in catalytic asymmetric processes.

From an analytical standpoint, the characterization of 4-(Difluoromethyl)pyrrolidin-3-one has been achieved through various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided insights into its molecular structure and conformational preferences. For instance, X-ray crystallography has revealed that the compound adopts a rigid conformation due to intramolecular hydrogen bonding between the amide nitrogen and the carbonyl oxygen.

In terms of stability and reactivity, 4-(Difluoromethyl)pyrrolidin-3-one exhibits moderate thermal stability under standard conditions. However, it is susceptible to nucleophilic attack at the carbonyl carbon, making it reactive towards nucleophiles such as amines and alcohols. This reactivity has been exploited in various condensation reactions to form more complex molecules.

The environmental impact and safety profile of CAS No 2757928-86-0 have also been investigated. Studies indicate that it is not inherently hazardous under normal handling conditions; however, appropriate precautions should be taken to minimize exposure during synthesis and use.

In conclusion, 4-(Difluoromethyl)pyrrolidin-3-one, with its unique structural features and versatile reactivity, continues to be a valuable molecule in organic synthesis and drug discovery. Its applications span across multiple disciplines, underscoring its importance in contemporary chemical research.

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